

1,2,5,6-Tetrabromohexane IUPAC name and synonyms

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Compound of Interest

Compound Name: 1,2,5,6-Tetrabromohexane

Cat. No.: B1582624

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An In-depth Technical Guide to **1,2,5,6-Tetrabromohexane**

Abstract

1,2,5,6-Tetrabromohexane is a halogenated aliphatic hydrocarbon of significant interest in synthetic organic chemistry and materials science. As a polybrominated alkane, it serves as a valuable intermediate for the synthesis of complex organic molecules and as a component in the formulation of flame-retardant materials.^[1] This guide provides a comprehensive overview of **1,2,5,6-tetrabromohexane**, detailing its nomenclature, physicochemical properties, a validated synthesis protocol with mechanistic insights, characteristic reactivity, spectroscopic signature, and essential safety protocols. The content is structured to serve as a key reference for researchers and professionals in chemistry and drug development.

Nomenclature and Chemical Identification

The unambiguous identification of a chemical compound is foundational to scientific research. The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is **1,2,5,6-tetrabromohexane**.^{[2][3][4]} This name precisely describes a six-carbon (hexane) backbone with bromine atoms substituted at positions 1, 2, 5, and 6. Due to the presence of chiral centers at carbons 2 and 5, the compound typically exists as a mixture of diastereoisomers.^{[1][5][6]}

Identifier	Value	Source
IUPAC Name	1,2,5,6-Tetrabromohexane	[3] [4]
CAS Number	58443-86-0	[2] [3] [4] [7]
Molecular Formula	C ₆ H ₁₀ Br ₄	[1] [2] [3] [7]
Molecular Weight	401.76 g/mol	[2] [3] [7]
InChI Key	WPBWUVCMCYXPFI-UHFFFAOYSA-N	[3] [4] [8]
Synonyms	Hexane, 1,2,5,6-tetrabromo-	[2] [3] [4]

Physicochemical Properties

1,2,5,6-Tetrabromohexane is a colorless solid at standard conditions.[\[1\]](#) Its high bromine content contributes to a relatively high density and boiling point compared to its parent alkane. The physical properties are critical for determining appropriate solvents, reaction conditions, and purification methods.

Property	Value	Unit
Appearance	Colorless Solid	-
Melting Point	47.0 - 51.0	°C
Boiling Point	398.9	°C (at 760 mmHg)
Density	2.218	g/cm ³
Flash Point	189.1	°C
XLogP3	4.1	-

(Data sourced from Guidechem[\[1\]](#) and Echemi[\[7\]](#))

Synthesis of 1,2,5,6-Tetrabromohexane

The most direct and logical synthetic route to **1,2,5,6-tetrabromohexane** is through the electrophilic addition of molecular bromine (Br_2) to 1,5-hexadiene. This reaction is a classic example of alkene halogenation.

Mechanistic Rationale

The reaction proceeds via a two-step mechanism for each double bond.

- **Electrophilic Attack:** The electron-rich π -bond of the alkene attacks one of the bromine atoms in Br_2 , which is polarized by the approaching alkene. This leads to the cleavage of the Br-Br bond and the formation of a cyclic bromonium ion intermediate. This intermediate is crucial as it explains the observed anti-stereoselectivity of the addition.
- **Nucleophilic Opening:** The bromide ion (Br^-) generated in the first step then acts as a nucleophile, attacking one of the partially positive carbon atoms of the bromonium ion. This attack occurs from the face opposite to the bromonium ring, resulting in the anti-addition of the two bromine atoms across the former double bond.

This process occurs sequentially at both the 1,2- and 5,6-positions of the diene to yield the final tetrabrominated product.

Experimental Protocol

Objective: To synthesize **1,2,5,6-tetrabromohexane** from 1,5-hexadiene.

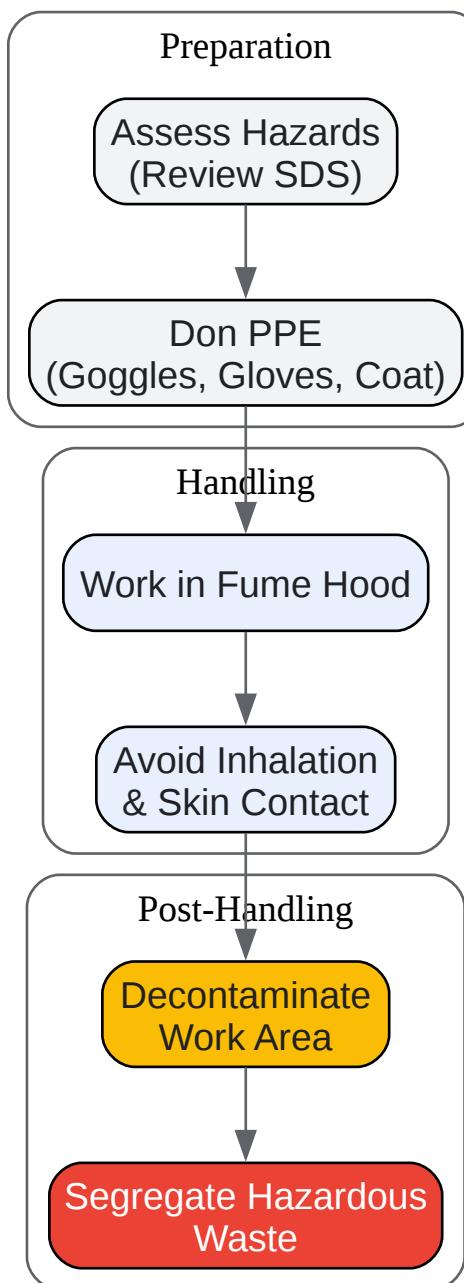
Materials:

- 1,5-Hexadiene (C_6H_{10})
- Molecular Bromine (Br_2)
- Dichloromethane (CH_2Cl_2 , anhydrous)
- Sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$), 10% aqueous solution
- Sodium sulfate (Na_2SO_4 , anhydrous)
- Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

- **Reaction Setup:** In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1,5-hexadiene (1 eq.) in anhydrous dichloromethane (e.g., 100 mL). Cool the flask in an ice bath to 0 °C.
- **Bromine Addition:** In a dropping funnel, prepare a solution of bromine (2.1 eq.) in dichloromethane (e.g., 50 mL). Add the bromine solution dropwise to the stirred diene solution over 60-90 minutes. Maintain the reaction temperature at 0-5 °C. The characteristic reddish-brown color of bromine should disappear as it is consumed. The addition of a slight excess of bromine ensures the complete conversion of the diene.
- **Reaction Quench:** Once the addition is complete and a faint bromine color persists, remove the ice bath and stir for an additional 30 minutes at room temperature. Quench the excess bromine by adding 10% aqueous sodium thiosulfate solution until the mixture becomes colorless.
- **Workup:** Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The resulting crude product, a solid or viscous oil, can be purified by recrystallization from a suitable solvent such as pentane or ethanol to yield pure **1,2,5,6-tetrabromohexane**.^[7]

Synthesis Workflow Diagram



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